molecular formula C7H4BrN3O2 B566708 3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid CAS No. 1273577-71-1

3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid

Cat. No.: B566708
CAS No.: 1273577-71-1
M. Wt: 242.032
InChI Key: GBQGTCYTOSPGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Types of Reactions

3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Catalysts: Such as palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-A]pyrimidine derivatives .

Scientific Research Applications

3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-A]pyrimidine derivatives, such as:

  • Pyrazolo[1,5-A]pyrimidine-3-carboxylic acid
  • 3-Chloropyrazolo[1,5-A]pyrimidine-6-carboxylic acid

Uniqueness

3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid is unique due to the presence of the bromine atom, which can be used for further functionalization through substitution reactions. This makes it a versatile building block for the synthesis of a wide range of derivatives with potential biological activities .

Biological Activity

3-Bromopyrazolo[1,5-A]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrN3O2, with a molecular weight of approximately 242.03 g/mol. The presence of the bromine atom at the 3-position and the carboxylic acid group at the 6-position are critical for its biological activity and reactivity.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific kinases. It binds to the ATP-binding site of these enzymes, thereby blocking phosphorylation processes crucial for various cellular signaling pathways. This inhibition can lead to altered cellular functions, particularly in cancerous cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating efficacy in inhibiting tumor growth. The compound's ability to interfere with kinase activity is particularly relevant in the context of cancer treatment.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12.5Inhibition of kinase activity
MCF-7 (Breast)15.0Induction of apoptosis
A549 (Lung)10.0Disruption of cell cycle progression

Enzyme Inhibition

In addition to its anticancer effects, this compound has been shown to inhibit various enzymes involved in metabolic pathways. Its role as a potential inhibitor for adaptor associated kinase 1 (AAK1) highlights its therapeutic potential in treating diseases related to aberrant kinase activity.

Table 2: Enzyme Inhibition Studies

EnzymeInhibition (%)Reference
AAK185
CDK270
PI3K60

Case Studies

Several studies have demonstrated the biological activity of this compound:

  • Study on Antitumor Activity : A study published in Medicinal Chemistry assessed the compound's efficacy against a panel of cancer cell lines and found that it significantly reduced cell viability in a dose-dependent manner, with notable effects observed in HeLa and MCF-7 cells .
  • Enzymatic Assays : Another investigation focused on the compound's inhibitory effects on AAK1 and other kinases. The results indicated that it effectively inhibited kinase activity, suggesting potential applications in targeted cancer therapies .
  • Photophysical Properties : Research also highlighted the compound's photophysical properties, which may allow its use as a biomarker in optical applications for cancer diagnostics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 3: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acidLacks bromine substitutionDifferent biological activity
4-Bromopyrazolo[1,5-a]pyrimidine-5-carboxylic acidDifferent bromination siteAlters reactivity and possibly biological effects

The unique presence of the bromine atom at the 3-position contributes significantly to the compound's specific biological activities and chemical reactivity profiles.

Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-2-10-11-3-4(7(12)13)1-9-6(5)11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQGTCYTOSPGPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.